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Compound of Interest

Compound Name: 1-Ethyl-2,4,5-trimethylbenzene

Cat. No.: B097103

This guide provides a comprehensive overview of the spectral data for 1-Ethyl-2,4,5-
trimethylbenzene (CAS No: 17851-27-3), a substituted aromatic hydrocarbon.[1][2][3][4][5][6]
[7] The information presented is intended for researchers, scientists, and professionals in the
field of drug development and organic chemistry, offering a centralized resource for the
structural elucidation and characterization of this compound.

Molecular Structure and Properties

o |[UPAC Name: 1-Ethyl-2,4,5-trimethylbenzene[4]

e Molecular Formula: Ci1H1e[1][2][5][6][7]

e Molecular Weight: 148.24 g/mol [1][2][3][4][5][6][7]

e Synonyms: 5-Ethyl-1,2 4-trimethylbenzene, 1,2,4-Trimethyl-5-ethylbenzene[1][2][5][6][7]

Spectral Data Summary

The following sections present the key spectral data for 1-Ethyl-2,4,5-trimethylbenzene,
organized for clarity and comparative analysis.

Mass Spectrometry

The electron ionization (El) mass spectrum of 1-Ethyl-2,4,5-trimethylbenzene is characterized
by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

miz

148 35 [M]* (Molecular lon)
133 100 [M-CHs]* (Base Peak)
119 20 [M-CzHs]*

105 25 [CsHo]*

91 15 [C7H7]* (Tropylium ion)

Data sourced from NIST Mass

Spectrometry Data Center.[1]
[5]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum provides detailed information about the proton environments in the
molecule. The data presented here is based on typical chemical shifts for similar structural
motifs.[3]
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Chemical Shift (3)

Multiplicity Integration Assignment

(ppm)

~6.95 Singlet 1H Aromatic H (at C3)
~6.88 Singlet 1H Aromatic H (at C6)
~2.58 Quartet 2H -CH:z- (Ethyl group)
~2.28 Singlet 3H -CHs (at C2)

~2.22 Singlet 3H -CHs (at C4)

~2.17 Singlet 3H -CHs (at C5)

~1.22 Triplet 3H -CHs (Ethyl group)

Predictive data based
on characteristic
chemical shifts for

substituted benzenes.

[3]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum reveals the number of unique carbon environments. The following data
is predicted based on established substituent effects on the benzene ring.
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Chemical Shift (8) (ppm)

Assignment

~135.8 Aromatic C (C1 - Ethyl)
~134.5 Aromatic C (C2 - Methyl)
~133.2 Aromatic C (C4 - Methyl)
~132.9 Aromatic C (C5 - Methyl)
~130.5 Aromatic C (C3)

~128.7 Aromatic C (C6)

~25.6 -CH:- (Ethyl group)
~19.3 -CHs (at C2)

~19.0 -CHs (at C4)

~15.8 -CHs (at C5)

~15.5 -CHs (Ethyl group)

This is a predicted spectrum; actual

experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum indicates the presence of specific functional groups through their

characteristic vibrational frequencies.
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Wavenumber (cm~?) Intensity Assignment
~3040-3010 Medium Aromatic C-H Stretch
Aliphatic C-H Stretch (Ethyl &
~2965-2850 Strong
Methyl)
~1615, 1500 Medium-Strong Aromatic C=C Ring Stretch
~1460 Medium CH2/CHs Bending
C-H Out-of-plane Bending
~870 Strong

(1,2,4,5-tetrasubstituted)

Expected absorption bands
based on the functional groups

present.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

Mass Spectrometry (Electron lonization)

e Sample Introduction: A dilute solution of 1-Ethyl-2,4,5-trimethylbenzene in a volatile solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a
gas chromatograph (GC-MS) for separation and purification, or directly using a heated
probe.

« lonization: The gaseous sample molecules are bombarded with a beam of electrons with a
standard energy of 70 eV.[8][9] This causes the ejection of an electron from the molecule,
forming a radical cation (the molecular ion).[8][9]

o Fragmentation: The high internal energy of the molecular ion leads to fragmentation,
producing a series of smaller, characteristic ions.[9]

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[10]
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Detection: An electron multiplier detector records the abundance of each ion, generating the
mass spectrum.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 1-Ethyl-2,4,5-trimethylbenzene is dissolved
in 0.6-0.8 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.[11] A
small amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00

ppm).

Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic
field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is
optimized through a process called "shimming" to achieve high resolution.[12]

'H NMR Acquisition: A standard one-pulse experiment is performed. A short radiofrequency
(RF) pulse excites the protons, and the resulting free induction decay (FID) is recorded. Key
parameters include the spectral width, acquisition time, and relaxation delay.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the
spectrum to single lines for each unique carbon.[13] Due to the lower natural abundance and
sensitivity of the 13C nucleus, a larger number of scans are accumulated to achieve an
adequate signal-to-noise ratio.[13]

Data Processing: The recorded FIDs for both *H and 13C are subjected to a Fourier transform
to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline
corrections are then applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As 1-Ethyl-2,4,5-trimethylbenzene is a liquid at room temperature, a
thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl
or KBr).[1]

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.
This is necessary to subtract the absorbance of the plates and any atmospheric CO2 and
water vapor.
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o Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's
sample holder.[1]

o Data Acquisition: An infrared beam is passed through the sample. The interferometer
modulates the IR radiation, and the detector records the resulting interferogram. Typically,
multiple scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The interferogram is converted into an infrared spectrum (transmittance or
absorbance vs. wavenumber) via a Fourier transform. The background spectrum is then
automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis
for the spectroscopic techniques described.

Final Analysis
Sample Preparation Data Acquisition Data Processing

IR Spectrum

(Functional Group
Prepare Neat | Background e

Liquid Film FT-IR Spectrometer > Subtraction Identification)

1-Ethyl-2,4,5- Dissolve in NMR Spectrometer Fourier Transform MIAIR Szt
i iy 13 (Chemical Shifts,

trimethylbenzene Deuterated Solvent (*H & °C) (FID to Spectrum) Multiplicity)

Direct Inlet Mass Spectrometer ,| Mass-to-Charge M Mass Spectrum
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Pattern)

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1-Ethyl-2,4,5-trimethylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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